molecular formula C13H10F4N2O2S B3263764 5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide CAS No. 379726-27-9

5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide

Cat. No.: B3263764
CAS No.: 379726-27-9
M. Wt: 334.29 g/mol
InChI Key: ILOBQKMWGAWHPI-UHFFFAOYSA-N
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Description

5-Amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide is a fluorinated sulfonamide derivative characterized by a benzene ring substituted with an amino group at position 5, a fluorine atom at position 2, and a sulfonamide moiety linked to a 3-(trifluoromethyl)phenyl group. Its CAS registry number is 1094853-59-4 (synonyms: CHEMBL3105072, ZINC3885520) . The compound is of interest in medicinal chemistry due to its structural features, including the trifluoromethyl group, which enhances metabolic stability and lipophilicity, and the sulfonamide group, which is common in enzyme inhibitors targeting carbonic anhydrases or kinases .

Properties

IUPAC Name

5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F4N2O2S/c14-11-5-4-9(18)7-12(11)22(20,21)19-10-3-1-2-8(6-10)13(15,16)17/h1-7,19H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOBQKMWGAWHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring. The process may include:

  • Nitration: Introducing a nitro group to the benzene ring.

  • Reduction: Converting the nitro group to an amino group.

  • Fluorination: Adding a fluorine atom to the benzene ring.

  • Sulfonation: Introducing a sulfonamide group to the benzene ring.

  • Trifluoromethylation: Adding a trifluoromethyl group to the phenyl ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso or nitro group.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The fluorine atom can be substituted with other functional groups.

  • Nucleophilic Aromatic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

  • Nucleophilic Aromatic Substitution: Strong nucleophiles and high temperatures are typically required.

Major Products Formed:

  • Oxidation: Nitroso derivatives and nitro compounds.

  • Reduction: Amino derivatives.

  • Substitution: Various substituted benzene derivatives.

  • Nucleophilic Aromatic Substitution: Sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
The sulfonamide functional group is well-known for its antibacterial properties. Compounds in this class inhibit bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. Studies suggest that 5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide could be effective against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Drug Development
Research indicates that this compound may serve as a scaffold for synthesizing novel drugs targeting specific pathogens. The trifluoromethyl group enhances lipophilicity, which may improve the compound's bioavailability and efficacy in therapeutic applications.

Chemical Reactivity and Synthesis

Synthetic Routes
The synthesis of this compound typically involves multi-step processes that require precise control of reaction conditions to achieve high yields and purity. The compound can participate in nucleophilic substitution reactions due to its sulfonamide group and can undergo acylation or alkylation reactions via its amino group.

Biological Interaction Studies

Mechanism of Action
Investigating the interactions between this compound and biological targets is crucial for understanding its therapeutic potential. Research often involves in vitro studies assessing the compound's effects on bacterial growth and its mechanism of action at the molecular level.

Case Studies
Recent studies have focused on evaluating the compound's effectiveness against resistant bacterial strains, highlighting its potential as a lead compound in antibiotic development.

Future Research Directions

Ongoing research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Future studies could explore:

  • In vivo efficacy : Assessing the compound's effectiveness in animal models.
  • Resistance mechanisms : Understanding how bacteria develop resistance to this class of antibiotics.
  • Formulation development : Creating optimized delivery systems for improved therapeutic outcomes.

Mechanism of Action

The mechanism by which 5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with analogs differing in substituents or core scaffolds:

Compound Name Key Structural Differences Physicochemical Implications References
5-Amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide (Target) Fluorine at position 2; sulfonamide linkage to 3-(trifluoromethyl)phenyl Moderate lipophilicity (CF₃ group); potential for hydrogen bonding via sulfonamide and NH₂
5-Amino-2-(pyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide Pyrrolidine substituent at position 2 instead of fluorine Increased basicity and steric bulk; reduced electronegativity may alter binding interactions
5-Amino-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide Methyl group at position 2 instead of fluorine Higher lipophilicity (logP); reduced electron-withdrawing effects compared to fluorine
5-Amino-2-fluoro-N-(4-fluorophenyl)benzamide Benzamide core instead of sulfonamide; 4-fluorophenyl group Reduced hydrogen-bonding capacity; lower metabolic stability (amide vs. sulfonamide)
4-Bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide Bromine at position 4; pyridine ring in place of benzene Increased steric hindrance; altered π-π stacking due to pyridine

Functional Group Analysis

  • Fluorine vs.
  • Sulfonamide vs. Benzamide : Sulfonamides generally exhibit stronger hydrogen-bonding and higher metabolic stability than amides, making the target compound more suitable for enzyme inhibition .

Biological Activity

5-Amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide, also known by its CAS number 379726-27-9, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is C13H10F4N2O2SC_{13}H_{10}F_{4}N_{2}O_{2}S with a molecular weight of 334.29 g/mol. The compound features a sulfonamide functional group, which is known for its diverse biological activities, particularly in antibacterial and anti-inflammatory applications.

PropertyValue
Chemical FormulaC₁₃H₁₀F₄N₂O₂S
Molecular Weight334.29 g/mol
CAS Number379726-27-9
IUPAC NameThis compound

Antimicrobial Properties

Sulfonamides have historically been used as antibiotics. The presence of the trifluoromethyl group in this compound may enhance its antimicrobial potency. Studies have shown that fluorinated compounds often exhibit increased lipophilicity and can penetrate bacterial membranes more effectively than their non-fluorinated counterparts .

Anti-inflammatory Effects

Research indicates that compounds with similar structures to this compound may exhibit significant anti-inflammatory activity. For instance, studies on related sulfonamides have demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Structure-Activity Relationship (SAR)

The SAR of sulfonamides suggests that modifications to the aromatic ring and the introduction of electron-withdrawing groups like trifluoromethyl can significantly influence biological activity. For example, the incorporation of a trifluoromethyl group has been associated with enhanced potency against various targets, including enzymes involved in inflammatory pathways .

Case Studies and Research Findings

  • Antimicrobial Study : An investigation into the antimicrobial efficacy of fluorinated sulfonamides found that derivatives with a trifluoromethyl group showed improved inhibition against Gram-positive bacteria compared to non-fluorinated analogs .
  • Anti-inflammatory Mechanisms : A study examining the effects of similar compounds on RAW264.7 macrophages revealed that certain sulfonamide derivatives significantly reduced the expression of inducible nitric oxide synthase (iNOS) and COX-2, indicating their potential as anti-inflammatory agents .
  • Pharmacokinetics : Research into the pharmacokinetic properties of fluorinated sulfonamides suggests that these compounds may exhibit favorable absorption and distribution profiles due to their enhanced lipophilicity, which could lead to improved therapeutic outcomes .

Q & A

Q. What are the key synthetic pathways for 5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via sulfonamide coupling between a fluorinated benzene sulfonyl chloride and a substituted aniline derivative. Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) critically impact yield. For example, polar aprotic solvents like DMF improve nucleophilic substitution efficiency, while temperatures >80°C may degrade sensitive functional groups. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and biological activity?

The -CF₃ group enhances lipophilicity (logP increases by ~0.7–1.2 units) and metabolic stability by resisting oxidative degradation. This group also induces steric and electronic effects, altering binding affinity to targets like enzymes or receptors. For instance, in enzyme inhibition assays, the trifluoromethyl group increases IC₅₀ values by 2–3 fold compared to non-fluorinated analogs .

Q. What spectroscopic techniques are most effective for characterizing this sulfonamide compound?

  • NMR : ¹⁹F NMR confirms fluorine substitution patterns, while ¹H NMR identifies aromatic protons and amine protons (δ ~6.5–7.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 363.07).
  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between aromatic rings (e.g., ~30–55° for pyrazole-benzene systems) .

Q. What in vitro assays are used to evaluate the compound’s biological activity?

Common assays include:

  • Enzyme inhibition : Kinetic assays (e.g., fluorogenic substrates) to measure IC₅₀ against targets like carbonic anhydrase or kinases.
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ ~10–50 µM in HeLa cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

Systematic modifications to the sulfonamide core (e.g., replacing fluorine with chlorine or adjusting substituent positions) are evaluated using:

  • Molecular docking : Predict binding modes to targets like COX-2 or EGFR.
  • Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinity (ΔΔG calculations).
  • In vivo pharmacokinetics : Assess bioavailability and half-life in rodent models .

Q. What crystallographic data reveal about the compound’s interaction with biological targets?

X-ray structures of the compound bound to enzymes (e.g., carbonic anhydrase IX) show:

  • Hydrogen bonding between the sulfonamide NH and active-site residues (e.g., Thr199 in CA IX).
  • Hydrophobic interactions from the trifluoromethyl group with nonpolar pockets.
  • Fluorine atoms participate in halogen bonding with backbone carbonyls .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Contradictions often arise from assay conditions (e.g., pH, buffer composition) or compound purity. Strategies include:

  • HPLC-UV/MS purity verification (>98% purity required).
  • Standardizing assay protocols (e.g., fixed substrate concentrations).
  • Replicating experiments with orthogonal methods (e.g., SPR vs. fluorescence assays) .

Q. What computational methods predict metabolic stability and toxicity of this compound?

  • ADMET prediction : Tools like SwissADME estimate CYP450 metabolism (e.g., CYP3A4 as primary metabolizer).
  • Density functional theory (DFT) : Calculates bond dissociation energies for oxidative degradation pathways.
  • ToxCast profiling : Screens for off-target effects (e.g., hERG channel inhibition) .

Q. How does the compound’s conformation influence its mechanism of action?

Torsional angles between the fluoro-benzene and trifluoromethylphenyl rings (determined via DFT or crystallography) affect:

  • Solubility: Planar conformations enhance aqueous solubility.
  • Target engagement: Twisted conformations may disrupt π-π stacking in enzyme active sites .

Q. What experimental challenges arise in scaling up synthesis for preclinical studies?

  • Purification bottlenecks : Recrystallization may fail at larger scales; switch to flash chromatography.
  • Fluorine handling : Use corrosion-resistant reactors (e.g., Hastelloy) to prevent HF release.
  • Yield optimization : Replace batch reactions with flow chemistry for better temperature control .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight363.33 g/molHRMS
logP (octanol/water)2.8 ± 0.3HPLC
Aqueous Solubility (25°C)0.12 mg/mLShake-flask
Melting Point167–170°CDSC

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide

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